

# Ceftibuten-Ledaborbactam: A Comprehensive Analysis of its In Vitro Activity Against Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

The emergence and spread of multidrug-resistant (MDR) Enterobacterales represent a significant global health threat, limiting therapeutic options for common infections such as complicated urinary tract infections (cUTIs). Ceftibuten, an oral third-generation cephalosporin, is often rendered ineffective by the production of  $\beta$ -lactamase enzymes. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid  $\beta$ -lactamase inhibitor being developed to restore the activity of ceftibuten.[1][2] This technical guide provides a detailed overview of the spectrum of activity of the ceftibuten-ledaborbactam combination against a broad range of Enterobacterales isolates, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

## **Mechanism of Action**

Ledaborbactam is a potent inhibitor of Ambler class A, C, and D serine  $\beta$ -lactamases, including extended-spectrum  $\beta$ -lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[1][3] It works by covalently and reversibly binding to the active site serine of these enzymes, thereby preventing the hydrolysis of ceftibuten.[1][2] This protective action restores the bactericidal



activity of ceftibuten, which targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[4] Ledaborbactam itself does not possess antibacterial activity.[1]



Click to download full resolution via product page

Mechanism of action of ceftibuten-ledaborbactam.



# **In Vitro Activity**

Numerous studies have demonstrated the potent in vitro activity of ceftibuten-ledaborbactam against a wide range of contemporary clinical isolates of Enterobacterales. The addition of ledaborbactam, typically at a fixed concentration of 4  $\mu$ g/mL, significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten, particularly against resistant phenotypes.[5][6]

# **Overall Activity**

Against a global surveillance collection of Enterobacterales, ceftibuten-ledaborbactam has shown broad activity. For instance, in a study of 406 isolates from a Phase 3 clinical trial in patients with cUTI, 98.8% of isolates were inhibited at a ceftibuten-ledaborbactam concentration of  $\leq 1/4 \, \mu g/mL$ , with an MIC90 of 0.25/4  $\mu g/mL$ .[7]

# **Activity Against Resistant Phenotypes**

The combination maintains its potency against isolates with various resistance mechanisms. Data from multiple studies are summarized in the tables below.



| Organism<br>Subset                                 | No. of<br>Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | %<br>Susceptible<br>(at ≤1<br>μg/mL) | Reference |
|----------------------------------------------------|--------------------|------------------|------------------|--------------------------------------|-----------|
| All<br>Enterobacter<br>ales                        | 3,889              | ≤0.06            | 0.25             | 98.3                                 | [1]       |
| Multidrug-<br>Resistant<br>(MDR)                   | 1,219              | 0.12             | 2                | 89.7                                 | [1]       |
| Presumptive<br>ESBL-<br>Positive                   | 1,021              | 0.12             | 0.5              | 98.3                                 | [2]       |
| Amoxicillin-<br>Clavulanate-<br>Nonsusceptib<br>le | 739                | 0.12             | 1                | 88.1                                 | [2]       |
| Carbapenem-<br>Nonsusceptib<br>le                  | 220                | 0.5              | >32              | 54.1                                 | [2]       |



| Organism Subset (from Phase 3 cUTI study)           | No. of<br>Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | % Inhibited<br>(at ≤1/4<br>μg/mL) | Reference |
|-----------------------------------------------------|--------------------|------------------|------------------|-----------------------------------|-----------|
| All<br>Enterobacter<br>ales                         | 406                | 0.06/4           | 0.25/4           | 98.8                              | [7]       |
| Multidrug-<br>Resistant<br>(MDR)                    | 155                | 0.12/4           | 0.5/4            | 96.8                              | [7]       |
| ESBL<br>Phenotype                                   | 147                | 0.12/4           | 0.5/4            | 95.9                              | [7]       |
| Amoxicillin-<br>Clavulanate<br>Resistant<br>(AMC-R) | 133                | 0.12/4           | 1/4              | 94.0                              | [7]       |
| Carbapenem-<br>Resistant<br>(CARB-R)                | 10                 | 0.25/4           | >64/4            | 70.0                              | [7]       |

# **Activity Against Genotypically Characterized Isolates**

Ceftibuten-ledaborbactam has demonstrated robust activity against isolates harboring specific  $\beta$ -lactamase genes.



| Genotype                      | No. of<br>Isolates | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | %<br>Susceptible<br>(at ≤1<br>μg/mL) | Reference |
|-------------------------------|--------------------|------------------|------------------|--------------------------------------|-----------|
| CTX-M-9<br>Group              | 135                | 0.12             | 0.25             | 96.3                                 | [2][8]    |
| CTX-M-1<br>Group              | 305                | 0.12             | 0.5              | 91.5                                 | [2][8]    |
| SHV-Positive                  | 119                | 0.25             | 2                | 88.2                                 | [2][8]    |
| KPC-Positive                  | 78                 | 0.25             | 2                | 85.9                                 | [2][9]    |
| OXA-48-<br>Group-<br>Positive | 41                 | 0.25             | 2                | 82.9                                 | [2][9]    |

# **Experimental Protocols**

The in vitro activity data for ceftibuten-ledaborbactam are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

# **Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination**

This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

#### Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Ceftibuten and ledaborbactam analytical powders
- Bacterial inoculum standardized to a 0.5 McFarland turbidity



• Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)[6]

#### Procedure:

- Preparation of Antimicrobial Solutions: Serial twofold dilutions of ceftibuten are prepared in CAMHB. Ledaborbactam is added to each well at a fixed concentration, typically 4 µg/mL.[6]
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
- Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is recorded as the lowest concentration of ceftibuten (in the presence
  of fixed-concentration ledaborbactam) that completely inhibits visible growth of the organism.





Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.



# Spectrum of Activity Against β-Lactamase Producers

The efficacy of ceftibuten-ledaborbactam is directly linked to the types of  $\beta$ -lactamases produced by the Enterobacterales isolates.



Click to download full resolution via product page



Activity against different β-lactamase classes.

### Conclusion

Ceftibuten-ledaborbactam demonstrates potent in vitro activity against a broad spectrum of Enterobacterales, including multidrug-resistant isolates and those producing a variety of serine β-lactamases. The addition of ledaborbactam effectively restores the activity of ceftibuten against many clinically important resistant pathogens. These data support the continued development of ceftibuten-ledaborbactam as a promising oral therapeutic option for the treatment of infections caused by resistant Enterobacterales, particularly complicated urinary tract infections.[7] Further clinical studies are essential to fully elucidate its role in the clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. journals.asm.org [journals.asm.org]
- 2. venatorx.com [venatorx.com]
- 3. researchgate.net [researchgate.net]
- 4. Ceftibuten/Ledaborbactam etzadroxil Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. venatorx.com [venatorx.com]
- 8. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global



Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [Ceftibuten-Ledaborbactam: A Comprehensive Analysis of its In Vitro Activity Against Enterobacterales]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324390#spectrum-of-activity-of-ceftibuten-ledaborbactam-against-enterobacterales]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com